7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is a complex organic compound belonging to the class of dihydroxy bile acids, alcohols, and derivatives . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is functionally related to chol-4-en-24-oic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones and aldehydes, while reduction reactions can yield alcohols and hydrocarbons .
Scientific Research Applications
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
7A,12A-Dihydroxy-3-oxo-4-cholenoic acid: Shares similar structural features and functional groups.
11beta,20-Dihydroxy-3-oxopregn-4-en-21-oic acid: Another related compound with similar hydroxyl and carboxylic acid groups.
Uniqueness
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is unique due to its specific arrangement of functional groups and its distinct biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(7R,8R,9S,10R,12S,13S,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H32O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h8,11,14-19,24-25H,4-7,9-10H2,1-3H3,(H,26,27)/t11?,14-,15+,16+,17-,18+,19+,21+,22-/m1/s1 |
InChI Key |
AIHZGBQMMTZCDW-BQUBXLDDSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.